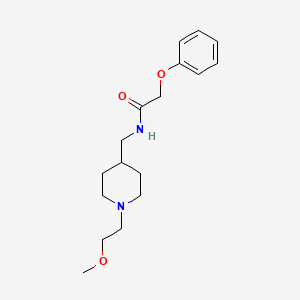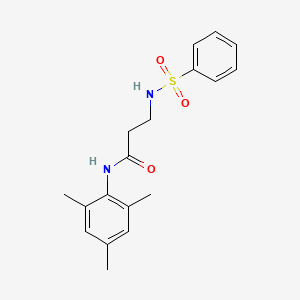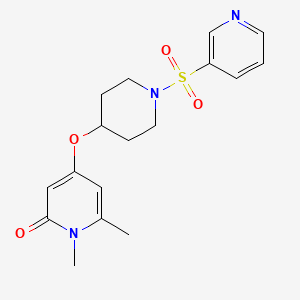
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, modulating its activity and downstream signaling pathways. The sigma-1 receptor is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, suggesting its potential as an antidepressant and anxiolytic agent. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, suggesting its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate neurotransmitter release and ion channel activity, and its neuroprotective effects. However, N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.
Future Directions
There are several future directions for the study of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has the potential to be a valuable tool for the study of the sigma-1 receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide and its applications in various fields.
Synthesis Methods
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-boronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-1-(4-methoxypiperidin-1-yl)benzene with thiophene-3-carboxamide in the presence of a palladium catalyst and a base.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, neuromodulation, and cancer. N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide has also been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-6-9-19(10-7-16)15-4-2-14(3-5-15)18-17(20)13-8-11-22-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNZJWWKBZAYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)
![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)



![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)
![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)